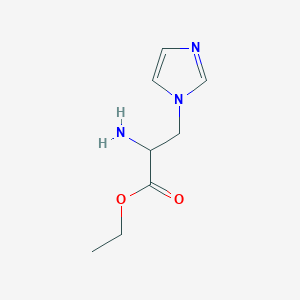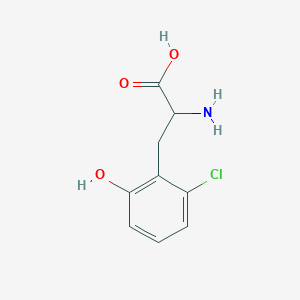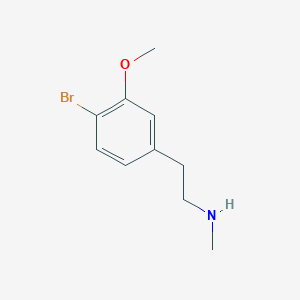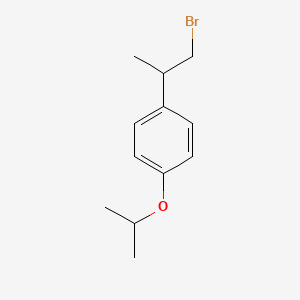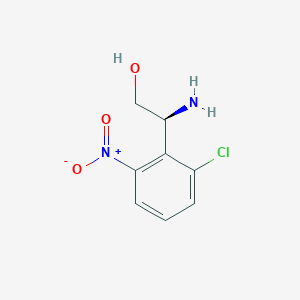
(r)-2-Amino-2-(2,4,5-trimethoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2,4,5-trimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C11H17NO4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(2,4,5-trimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the compound can yield various derivatives, depending on the specific reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Various reduced derivatives of the parent compound.
Substitution: Introduction of different functional groups on the aromatic ring.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter metabolism.
Receptor Binding Studies: It can be used in studies to understand receptor-ligand interactions.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly for neurological and psychiatric disorders.
Pharmacological Research: It is used in pharmacological research to study its effects on various biological systems.
Industry:
Chemical Manufacturing: The compound is used in the manufacturing of specialty chemicals and intermediates.
Material Science:
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(2,4,5-trimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels and signaling pathways.
Comparación Con Compuestos Similares
2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol: The non-chiral version of the compound.
2,4,5-Trimethoxyphenethylamine: A structurally related compound with similar aromatic substitution patterns.
2,4,5-Trimethoxyamphetamine: Another related compound with a similar aromatic ring but different side chain.
Uniqueness: ®-2-Amino-2-(2,4,5-trimethoxyphenyl)ethan-1-ol is unique due to its chiral nature and specific three-dimensional arrangement. This chirality can lead to different biological activities and interactions compared to its non-chiral or differently substituted counterparts. Its specific substitution pattern on the aromatic ring also contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2,4,5-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(12)6-13/h4-5,8,13H,6,12H2,1-3H3/t8-/m0/s1 |
Clave InChI |
KIVMRYBXFYLBAP-QMMMGPOBSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1[C@H](CO)N)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1C(CO)N)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


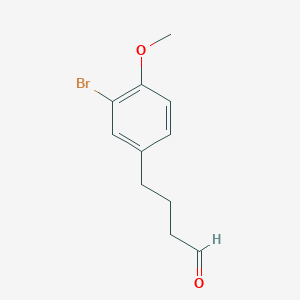
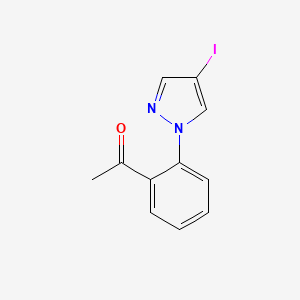
![N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13548668.png)
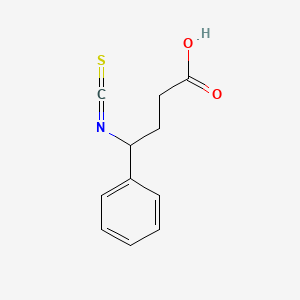
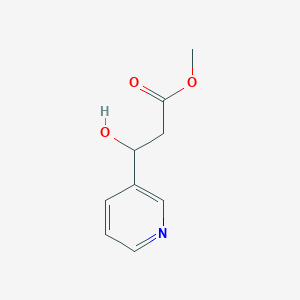
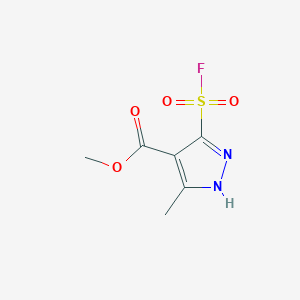
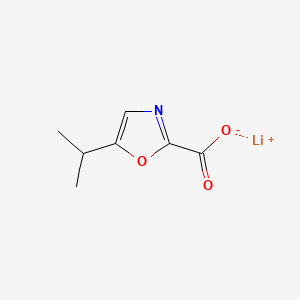
![Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13548710.png)
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)
